molecular formula C12H9Cl2NO2S B1671186 Eltenac CAS No. 72895-88-6

Eltenac

Cat. No.: B1671186
CAS No.: 72895-88-6
M. Wt: 302.2 g/mol
InChI Key: AELILMBZWCGOSB-UHFFFAOYSA-N
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Mechanism of Action

Eltenac works by inhibiting COX-1 and COX-2, key enzymes involved in the production of prostaglandins, which are substances that mediate inflammation and pain .

Biochemical Analysis

Biochemical Properties

Eltenac interacts with the enzyme cyclo-oxygenase, inhibiting its activity and thereby reducing the synthesis of prostaglandins . This interaction is key to this compound’s role in biochemical reactions, as prostaglandins are involved in various physiological processes, including inflammation and pain sensation .

Cellular Effects

This compound influences cell function by reducing the production of prostaglandins, molecules that are involved in inflammatory responses. This can impact cell signaling pathways and gene expression related to inflammation and pain. By inhibiting cyclo-oxygenase, this compound can alter cellular metabolism, specifically the metabolic pathway that leads to the production of prostaglandins .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the enzyme cyclo-oxygenase. By binding to this enzyme, this compound inhibits its activity, leading to a decrease in the production of prostaglandins. This can result in changes in gene expression related to inflammation and pain .

Metabolic Pathways

This compound is involved in the metabolic pathway that leads to the production of prostaglandins. By inhibiting the enzyme cyclo-oxygenase, this compound can reduce the production of these molecules, thereby influencing metabolic flux and metabolite levels .

Subcellular Localization

Given its role as a cyclo-oxygenase inhibitor, it is likely that this compound interacts with this enzyme in the cellular locations where it is typically found, such as the endoplasmic reticulum and nuclear envelope .

Preparation Methods

Eltenac can be synthesized through various synthetic routes. One common method involves the reaction of 2,6-dichlorobenzoyl chloride with thiophene-2-acetic acid in the presence of a base . The reaction conditions typically include the use of a solvent such as dichloromethane and a base like triethylamine. The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

Eltenac undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

2-[4-(2,6-dichloroanilino)thiophen-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2S/c13-8-2-1-3-9(14)12(8)15-10-6-18-5-7(10)4-11(16)17/h1-3,5-6,15H,4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELILMBZWCGOSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC2=CSC=C2CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30223184
Record name Eltenac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30223184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72895-88-6
Record name Eltenac
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URL https://commonchemistry.cas.org/detail?cas_rn=72895-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eltenac [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eltenac
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72895-88-6
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Record name ELTENAC
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Name
O=C(Cc1cscc1Nc1c(Cl)cccc1Cl)OCc1ccccc1
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Synthesis routes and methods II

Procedure details

Name
CC(C)(C)OC(=O)Cc1cscc1Nc1c(Cl)cccc1Cl
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Synthesis routes and methods III

Procedure details

31 g (0.11 mole) of 4-(2,6-dichloroanilino)-3-thiophenacetonitrile are boiled in a solution of 110 g of sodium hydroxide in 450 ml of water and 220 ml of methanol for 4 hours. The mixture is diluted with 2 liters of warm water and extracted with toluene, the aqueous phase is acidified and the precipitate of 4-(2,6-dichloroanilino)-3-thiophenacetic acid, which has formed, is filtered off. The precipitate is boiled up with diisopropyl ether and dried; it then melts at 179° to 180°.
Quantity
31 g
Type
reactant
Reaction Step One
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110 g
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reactant
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Quantity
450 mL
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reactant
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220 mL
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Quantity
2 L
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Synthesis routes and methods IV

Procedure details

30.1 g (0.1 mole) of 4-(2,6-dichloroanilino)-3-thiophenacetamide are warmed to 100° in 135 ml of concentrated sulfuric acid and 49 ml of water for 3 hours. The mixture is poured onto ice, and the precipitate of 4-(2,6-dichloroanilino)-3-thiophenacetic acid which has formed in filtered off. The precipitate is boiled up with diisopropyl ether and dried; it then melts at 179° to 180°.
Name
4-(2,6-dichloroanilino)-3-thiophenacetamide
Quantity
30.1 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
solvent
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Quantity
49 mL
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reactant
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Synthesis routes and methods V

Procedure details

393 mg (1 mmole) of 4-(2,6-dichloroanilino)-3-thiophenacetic acid benzyl ester are subjected to hydrogenolysis (in a mixture of 100 ml of ethyl acetate and 10 ml of glacial acetic acid in a circulatory hydrogenation apparatus in the presence of 50 mg of 10 percent strength palladium-on-active charcoal at room temperature and under atmospheric pressure) until the theoretical amount of hydrogen has been taken up. The catalyst is filtered off, the filtrate is concentrated in vacuo, and the residue is dissolved in 1 N sodium hydroxide solution. The aqueous solution is extracted with toluene, and the product phase is acidified with 1 N hydrochloric acid and extracted again with toluene. The organic phase is dried and concentrated. 4-(2,6-Dichloroanilino)-3-thiophenacetic acid (m. 179° to 180°) is obtained.
Name
4-(2,6-dichloroanilino)-3-thiophenacetic acid benzyl ester
Quantity
393 mg
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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100 mL
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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